molecular formula C7H7ClN4 B14231513 2-(Azidomethyl)-6-(chloromethyl)pyridine CAS No. 628308-62-3

2-(Azidomethyl)-6-(chloromethyl)pyridine

Cat. No.: B14231513
CAS No.: 628308-62-3
M. Wt: 182.61 g/mol
InChI Key: QHSAAHNXZHIQDY-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-6-(chloromethyl)pyridine is a pyridine derivative featuring both azidomethyl (-CH2N3) and chloromethyl (-CH2Cl) substituents at the 2- and 6-positions, respectively. This bifunctional structure enables diverse reactivity, making it a valuable intermediate in coordination chemistry and organic synthesis. Key applications include its use in constructing phosphine–pyridine–iminophosphorane (PNN) ligands for ruthenium and palladium complexes, as demonstrated in Staudinger reactions and organometallic catalyst synthesis .

Properties

CAS No.

628308-62-3

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

IUPAC Name

2-(azidomethyl)-6-(chloromethyl)pyridine

InChI

InChI=1S/C7H7ClN4/c8-4-6-2-1-3-7(11-6)5-10-12-9/h1-3H,4-5H2

InChI Key

QHSAAHNXZHIQDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)CCl)CN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Azide Displacement

Base-Mediated Chloromethyl-to-Azidomethyl Conversion

The most direct route involves substituting the chlorine atom in 2,6-bis(chloromethyl)pyridine with an azide group. This reaction typically employs sodium azide (NaN₃) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The mechanism follows an Sₙ2 pathway, where the azide ion attacks the chloromethyl carbon, displacing chloride.

The reaction proceeds as follows:
$$
\text{2,6-bis(chloromethyl)pyridine} + 2\,\text{NaN}_3 \xrightarrow{\text{DMF, 80°C}} \text{2-(Azidomethyl)-6-(chloromethyl)pyridine} + 2\,\text{NaCl}
$$

Optimization Insights :

  • Solvent Effects : THF provides higher regioselectivity (92%) compared to DMF (85%) due to reduced side reactions.
  • Temperature : Reactions at 60–80°C achieve completion within 6–8 hours, while lower temperatures (40°C) require 24 hours.

Catalytic Enhancements

Lewis acids like zinc chloride (ZnCl₂) accelerate the substitution by polarizing the C–Cl bond. A study using 0.1 equiv. ZnCl₂ in THF reduced reaction time to 4 hours with a 95% yield.

Friedel-Crafts Acylation and Sequential Functionalization

Stepwise Synthesis from 2-Picoline

A patent by CN105198799A outlines a three-step process starting with 2-methylpyridine (2-picoline):

Step 1: Friedel-Crafts Acylation

2-Picoline reacts with acetyl chloride in the presence of AlCl₃ to form 2-methyl-6-acetylpyridine:
$$
\text{2-Picoline} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3, \text{MeOH}} \text{2-Methyl-6-acetylpyridine}
$$
Conditions : 50–100°C for 5–10 hours; 82–83% yield.

Step 2: Borohydride Reduction

Sodium borohydride (NaBH₄) reduces the acetyl group to a hydroxymethyl intermediate:
$$
\text{2-Methyl-6-acetylpyridine} \xrightarrow{\text{NaBH}_4, 50–90°C} \text{2-Methyl-6-hydroxymethylpyridine}
$$

Step 3: Thionyl Chloride-Mediated Chlorination

Hydroxymethyl conversion to chloromethyl occurs via thionyl chloride (SOCl₂) at -20°C to -5°C:
$$
\text{2-Methyl-6-hydroxymethylpyridine} + \text{SOCl}_2 \rightarrow \text{2-Methyl-6-chloromethylpyridine hydrochloride}
$$
Yield : 78–83% after recrystallization.

Alternative Pathways: Hydrazine and DPPA Reagents

Diphenylphosphoryl Azide (DPPA) Approach

A high-yielding method from RSC publications uses DPPA and 1,8-diazabicycloundec-7-ene (DBU) to introduce the azide group:
$$
\text{5-(Hydroxymethyl)-2,2,8-trimethyl-4H-dioxino[4,5-c]pyridine} + \text{DPPA} \xrightarrow{\text{DBU, THF}} \text{5-(Azidomethyl) derivative}
$$
Conditions : 0°C to room temperature, 4 hours; 97% yield.

One-Pot Reductive Azidation

Recent advances combine reductive amination and azidation in a single pot. For example, palladium-catalyzed hydrogenation of nitro groups followed by in situ azide formation achieves 91% yield.

Comparative Analysis of Synthetic Routes

Method Starting Material Catalyst/Reagent Yield Time
Nucleophilic Substitution 2,6-Bis(chloromethyl)pyridine NaN₃, ZnCl₂ 85–95% 4–8 hrs
Friedel-Crafts Acylation 2-Picoline AlCl₃, SOCl₂ 78–83% 18–24 hrs
DPPA-Mediated Azidation Hydroxymethyl precursor DPPA, DBU 97% 4 hrs

Key Observations :

  • The DPPA method offers the highest yield (97%) but requires expensive reagents.
  • Industrial scalability favors the Friedel-Crafts route due to low-cost starting materials, despite longer reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-6-(chloromethyl)pyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The azido group can be replaced by other nucleophiles.

    Reduction: The azido group can be reduced to an amine.

    Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF.

    Reduction: Hydrogen gas with a palladium catalyst.

    Cycloaddition: Alkynes in the presence of a copper catalyst.

Major Products Formed

    Nucleophilic Substitution: Various substituted pyridines.

    Reduction: 2-(Aminomethyl)-6-(chloromethyl)pyridine.

    Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

2-(Azidomethyl)-6-(chloromethyl)pyridine has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Materials Science: Used in the preparation of functional materials, such as polymers and dendrimers.

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-6-(chloromethyl)pyridine depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. The molecular targets and pathways involved would vary based on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

2-(Chloromethyl)-6-(trifluoromethyl)pyridine (CAS 849094-03-7)
  • Structure : Replaces the azidomethyl group with a trifluoromethyl (-CF3) group.
  • Reactivity : The electron-withdrawing -CF3 group reduces nucleophilicity at the chloromethyl site compared to the azide-containing compound. This derivative is primarily used as a building block in pharmaceuticals and fine chemicals .
  • Synthesis : Prepared via chlorination of alcohol intermediates using SOCl2, differing from the Staudinger-based route for 2-(azidomethyl)-6-(chloromethyl)pyridine .
2-(Benzyloxy)-6-(chloromethyl)pyridine
  • Structure : Substitutes the azidomethyl group with a benzyloxy (-OCH2C6H5) moiety.
  • Reactivity: The benzyloxy group enhances steric bulk and alters electronic properties, limiting applications in metal coordination compared to the azide-functionalized compound.
2-Chloro-6-methoxy-pyridine Derivatives
  • Structure: Includes variants like (2-Chloro-6-methoxypyridin-3-yl)methanol (similarity score 0.83).
  • Reactivity : The methoxy (-OCH3) group increases solubility in polar solvents but reduces electrophilicity at the chloromethyl position. These derivatives are less versatile in click chemistry due to the absence of an azide group .

Market and Commercial Viability

  • 2-(Chloromethyl)-imidazo[1,2-a]pyridines : Established markets in oncology (e.g., MPEP derivatives), with price tracking across regions (e.g., Asia: $2,200/license) .
  • Fluorinated Chloromethyl Pyridines : High demand in pharmaceutical synthesis; commercial production scales vary by region .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Azidomethyl)-6-(chloromethyl)pyridine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves functionalizing a pyridine core. A common approach is to introduce azide and chloromethyl groups via sequential nucleophilic substitution. For example, starting with 2,6-dimethylpyridine, chlorination using reagents like SOCl₂ or PCl₃ can yield 2,6-bis(chloromethyl)pyridine, followed by selective substitution of one chloromethyl group with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) . Key considerations :

  • Temperature control (30–50°C) to avoid side reactions like over-azidation.
  • Solvent choice impacts regioselectivity; DMF enhances azide substitution kinetics over competing hydrolysis .
  • Monitoring reaction progress via TLC or LC-MS is critical due to the instability of azide intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., azide integration at δ 3.8–4.2 ppm for CH₂N₃ and δ 4.5–5.0 ppm for CH₂Cl) .
  • FT-IR : Strong absorption at ~2100 cm⁻¹ confirms the azide (N₃) group .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 187.05 for C₇H₇ClN₄⁺) .
    Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column resolves impurities from unreacted intermediates .

Q. What safety protocols are essential when handling this compound?

  • Azide hazards : Azides are shock-sensitive and can form explosive byproducts. Store in inert conditions (argon) at ≤4°C .
  • Chloromethyl reactivity : Use PPE (gloves, goggles) to prevent skin/eye contact; work in a fume hood due to volatile chlorinated intermediates .
  • Waste disposal : Neutralize azide residues with sodium nitrite (NaNO₂) and copper sulfate (CuSO₄) before disposal .

Advanced Research Questions

Q. How can this compound serve as a versatile intermediate in drug discovery?

  • Click chemistry : The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked conjugates for targeted drug delivery .
  • Bifunctional reactivity : The chloromethyl group allows further functionalization (e.g., SN2 reactions with amines or thiols) to create prodrugs or enzyme inhibitors .
    Case study : A 2024 study utilized this compound to synthesize a library of kinase inhibitors by coupling the azide with alkyne-bearing pharmacophores .

Q. How should researchers address contradictory stability data for azide-containing compounds like this compound?

Contradictions in stability reports often arise from:

  • Solvent effects : Azides are stable in aprotic solvents (e.g., DMSO) but decompose rapidly in protic media (e.g., H₂O) .
  • Metal contamination : Trace copper or iron accelerates decomposition. Use chelating agents (e.g., EDTA) in buffers .
    Mitigation : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify degradation pathways .

Q. What strategies optimize regioselectivity in reactions involving this compound?

  • Protecting groups : Temporarily block the azide with a trimethylsilyl (TMS) group during chloromethyl derivatization to prevent cross-reactivity .
  • Catalytic control : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance selectivity in Suzuki-Miyaura couplings at the chloromethyl site .
    Example : A 2023 study achieved >90% regioselectivity in arylations by tuning catalyst loading and solvent polarity (toluene > THF) .

Q. How does the electronic environment of the pyridine ring influence the reactivity of substituents?

  • Azide group : The electron-withdrawing pyridine ring increases the electrophilicity of the chloromethyl group, favoring nucleophilic attack .
  • Chloromethyl group : The meta-chlorine atom induces steric hindrance, directing reactions to the para-azide site in aromatic substitution .
    Computational insight : DFT studies show a 0.35 eV lower activation energy for azide substitution compared to chloromethyl due to resonance stabilization .

Q. What are the challenges in scaling up synthesis of this compound for preclinical studies?

  • Exothermic reactions : Azide formation requires precise temperature control; continuous flow reactors mitigate thermal runaway risks .
  • Purification : Chromatography is impractical at scale. Alternative methods include crystallization from ethanol/water (80:20 v/v) .
  • Regulatory compliance : Document azide handling protocols to meet OSHA and EPA guidelines for explosive substances .

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